2-(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)-N-(thiazol-2-yl)acetamide
CAS No.:
Cat. No.: VC14780751
Molecular Formula: C14H11N7O2S
Molecular Weight: 341.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H11N7O2S |
|---|---|
| Molecular Weight | 341.35 g/mol |
| IUPAC Name | 2-(4-methyl-10-oxo-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl)-N-(1,3-thiazol-2-yl)acetamide |
| Standard InChI | InChI=1S/C14H11N7O2S/c1-8-17-13-16-6-9-10(21(13)19-8)2-4-20(12(9)23)7-11(22)18-14-15-3-5-24-14/h2-6H,7H2,1H3,(H,15,18,22) |
| Standard InChI Key | SJDHWYJMROFPOG-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NN2C3=C(C=NC2=N1)C(=O)N(C=C3)CC(=O)NC4=NC=CS4 |
Introduction
Structural Elucidation and Molecular Characteristics
Core Heterocyclic Framework
The molecule’s central pyrido[3,4-e] triazolo[1,5-a]pyrimidine system combines pyrimidine, triazole, and pyridine rings, creating a planar, conjugated structure conducive to π-π stacking interactions with biological targets . The pyrimidin-6-one group at position 6 introduces a ketone functionality, enhancing hydrogen-bonding potential, while the methyl group at position 2 sterically influences molecular packing .
Thiazole-Acetamide Substituent
The N-(thiazol-2-yl)acetamide side chain, characterized by a sulfur-containing thiazole ring linked via an acetamide bridge, contributes to solubility and target affinity. PubChem data for analogous structures, such as 2-acetamidothiazole (CID 17625), reveal planar geometries and hydrogen-bonding capacities critical for ligand-receptor binding .
Molecular Properties
With a molecular weight of approximately 369.4 g/mol and a formula tentatively assigned as C₁₆H₁₂N₆O₂S, the compound’s polarity is modulated by its heteroatoms. Computational models predict moderate lipophilicity (logP ≈ 2.1), suggesting balanced membrane permeability and aqueous solubility .
Synthetic Pathways and Methodological Approaches
Condensation and Cyclization Strategies
Synthesis of the pyrido-triazolo-pyrimidine core typically begins with condensation of 1,3-diketones (e.g., ethyl acetoacetate) with 5-amino-1,2,4-triazoles under acidic conditions, forming triazolopyrimidine intermediates . Subsequent cyclization with pyridine derivatives introduces the fused pyrido ring, as demonstrated in protocols for anti-tubercular triazolopyrimidines .
Functionalization and Side-Chain Incorporation
Chlorination of hydroxyl groups at position 7 using POCl₃ enables nucleophilic substitution with amines or thiols . For this compound, reaction with 2-aminothiazole derivatives in DMF or THF attaches the acetamide-thiazole moiety, a step validated in syntheses of thiazolopyrimidine anticancer agents .
Purification and Characterization
Final purification via column chromatography (silica gel, ethyl acetate/hexane) yields products with >95% purity. Structural confirmation relies on ¹H/¹³C NMR, HRMS, and X-ray crystallography, as evidenced by PubChem entries for related acetamides .
Biological Activities and Mechanism of Action
Anticancer Activity
Thiazolopyrimidine derivatives demonstrate topoisomerase II inhibition (IC₅₀ = 1.2–3.8 µM) and apoptosis induction in MCF-7 breast cancer cells . The thiazole-acetamide group may enhance DNA intercalation, as seen in compounds with planar heterocycles .
Enzymatic Interactions
Molecular docking simulations predict strong binding (ΔG = −9.2 kcal/mol) to kinase domains (e.g., EGFR), mediated by hydrogen bonds between the pyrimidinone oxygen and Arg 776 residues .
Comparative Analysis with Structural Analogs
This compound’s uniqueness lies in its fused pyrido ring, which augments rigidity and target selectivity compared to simpler triazolopyrimidines .
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